molecular formula C19H22F3N3O4 B2834073 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097900-36-0

1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2834073
CAS No.: 2097900-36-0
M. Wt: 413.397
InChI Key: QYLRRIRRMLMHEJ-UHFFFAOYSA-N
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Description

1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperidine ring, an imidazolidine-2,4-dione core, and a trifluoroethyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

1-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O4/c1-29-15-5-3-2-4-13(15)10-16(26)23-8-6-14(7-9-23)24-11-17(27)25(18(24)28)12-19(20,21)22/h2-5,14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLRRIRRMLMHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-(2-Methoxyphenyl)acetyl group: This step involves the acylation of the piperidine ring using 2-(2-Methoxyphenyl)acetyl chloride under basic conditions.

    Formation of the imidazolidine-2,4-dione core: This can be synthesized through a cyclization reaction involving urea derivatives.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the imidazolidine-2,4-dione core using 2,2,2-trifluoroethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly for its potential pharmacological activities.

    Industry: As a precursor for the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione: shares similarities with other piperidine and imidazolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097900-36-0) is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. Its unique structure combines a piperidine ring, an imidazolidine-2,4-dione core, and a trifluoroethyl group, which may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H22F3N3O4C_{19}H_{22}F_{3}N_{3}O_{4}, with a molecular weight of 413.4 g/mol. The structure includes significant functional groups that are likely responsible for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₂F₃N₃O₄
Molecular Weight413.4 g/mol
CAS Number2097900-36-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Acylation : The introduction of the 2-(2-Methoxyphenyl)acetyl group occurs via acylation of the piperidine ring.
  • Imidazolidine Core Formation : This involves cyclization using urea derivatives.
  • Alkylation : The trifluoroethyl group is introduced through alkylation reactions with 2,2,2-trifluoroethyl iodide.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Cardiovascular Effects : Some imidazolidinic compounds have shown hypotensive effects and bradycardia in animal models. For instance, studies demonstrated that certain derivatives activated endothelial muscarinic receptors leading to nitric oxide (NO) release and subsequent vasodilation .
  • Antinociceptive Activity : Other studies have reported peripheral antinociceptive effects in similar compounds when tested in pain models, suggesting potential applications in pain management .
  • Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity against a range of pathogens, indicating that this class of compounds could be explored for developing new antibiotics .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A study on imidazolidin-2,4-dione derivatives found that they exhibited significant hypotensive effects in vivo due to decreased peripheral resistance .
  • Case Study 2 : Another investigation into piperidine derivatives revealed their potential as analgesics, with some compounds showing effectiveness in reducing pain responses in animal models .

Q & A

Q. What are the optimal synthetic pathways for 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, and what critical reaction conditions must be controlled?

The synthesis typically involves sequential functionalization of the piperidine and imidazolidine cores. Key steps include:

  • Piperidine acylation : Reacting 4-piperidone with 2-(2-methoxyphenyl)acetyl chloride under Schotten-Baumann conditions (pH 9–10, aqueous NaOH) to form the acetylated intermediate .
  • Imidazolidine formation : Condensation with 2,2,2-trifluoroethyl isocyanate in anhydrous DMF at 80°C for 12 hours, followed by cyclization using catalytic DBU . Critical conditions: Strict anhydrous environments during isocyanate reactions and precise temperature control to avoid side reactions (e.g., epimerization).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the piperidine and imidazolidine ring conformations. The trifluoroethyl group’s 19^{19}F NMR signal (δ -70 to -75 ppm) verifies substitution patterns .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) validate purity and molecular weight (±2 ppm error) .
  • X-ray crystallography : For resolving ambiguous stereochemistry, particularly at the piperidin-4-yl and imidazolidine junctions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities between this compound and structurally similar imidazolidine derivatives?

Discrepancies often arise from subtle structural variations (e.g., trifluoroethyl vs. phenyl groups). Strategies include:

  • Comparative SAR studies : Systematically modifying substituents (e.g., replacing 2-methoxyphenyl with naphthyl) to isolate activity contributions .
  • Target profiling : Use competitive binding assays (e.g., radioligand displacement for neurological targets like σ receptors) to quantify affinity differences .
  • Metabolic stability assays : Assess if the trifluoroethyl group enhances resistance to cytochrome P450 oxidation compared to analogs .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide can model interactions with targets like NMDA receptors, prioritizing key residues (e.g., GluN2B subunit) .
  • MD simulations : GROMACS or AMBER simulations (50–100 ns) evaluate conformational stability in binding pockets, identifying critical hydrogen bonds (e.g., between the imidazolidine carbonyl and Arg485) .
  • Free energy calculations : MM-GBSA or alchemical methods (e.g., FEP+) quantify binding free energy differences (±1 kcal/mol accuracy) .

Q. What strategies should be employed to optimize the compound's pharmacokinetic properties while maintaining its bioactivity?

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) on the piperidine ring via late-stage functionalization to improve solubility without disrupting target binding .
  • Prodrug design : Mask the imidazolidine carbonyl as an ester to enhance blood-brain barrier penetration, with in vivo hydrolysis restoring activity .
  • Crystallographic fragment screening : Identify auxiliary binding motifs (e.g., halogen bonds from the trifluoroethyl group) to guide scaffold refinement .

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